A Guide to the Structural Elucidation of Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate
A Guide to the Structural Elucidation of Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate
Introduction: The Significance of 3D Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced therapeutic profiles is relentless. A significant shift away from traditional "flat" aromatic systems has led to the ascendancy of three-dimensional (3D) scaffolds. Among these, azaspirocyclic compounds have emerged as a particularly compelling class.[1] Their inherent structural rigidity and precise spatial arrangement of substituents provide a unique platform for interacting with complex biological targets. The incorporation of an sp³-rich framework, such as the 6-azaspiro[3.5]nonane core, is strongly correlated with improved clinical success, often leading to better solubility, enhanced metabolic stability, and reduced off-target toxicity.[1]
This technical guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of a key exemplar, tert-butyl N-(6-azaspiro[3.5]nonan-9-yl)carbamate . We will move beyond a simple recitation of data to explain the causality behind the analytical choices, demonstrating a self-validating workflow essential for researchers in drug development.
The Target Structure: A Visual Hypothesis
Before commencing any analytical work, it is crucial to establish the hypothetical structure based on the compound's nomenclature. The name "tert-butyl N-(6-azaspiro[3.5]nonan-9-yl)carbamate" defines a precise connectivity. The core is a spirocycle joining a cyclobutane ring (4 carbons) and a piperidine ring (5 carbons and 1 nitrogen), sharing a single spiro-carbon. The IUPAC numbering begins in the smaller ring. The nitrogen atom occupies position 6, and the tert-butyl carbamate functional group is attached to the carbon at position 9.
Foundational Analysis: Mass Spectrometry
The initial and most fundamental step in characterizing any new compound is to confirm its molecular weight and deduce its elemental formula.[2] High-Resolution Mass Spectrometry (HRMS), typically with electrospray ionization (ESI), is the method of choice for this purpose.
Experimental Rationale: ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the protonated molecular ion, [M+H]⁺. HRMS provides a highly accurate mass measurement (typically to four decimal places), which enables the unambiguous determination of the elemental formula by matching the observed mass to a single possible combination of atoms.
Expected Data: The molecular formula for tert-butyl N-(6-azaspiro[3.5]nonan-9-yl)carbamate is C₁₃H₂₄N₂O₂. The expected monoisotopic mass and common adducts are summarized below.
| Adduct Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₁₃H₂₅N₂O₂⁺ | 241.1911 |
| [M+Na]⁺ | C₁₃H₂₄N₂O₂Na⁺ | 263.1730 |
| [M+K]⁺ | C₁₃H₂₄N₂O₂K⁺ | 279.1469 |
Table 1: Predicted high-resolution mass spectrometry data for the target compound. Data derived from isomers.[3][4]
The observation of an ion at m/z 241.1911 would provide strong evidence for the assigned molecular formula, forming the first pillar of our structural proof.
Functional Group Confirmation: Infrared (IR) Spectroscopy
With the molecular formula confirmed, the next logical step is to verify the presence of the key functional groups: the secondary amine in the piperidine ring and the carbamate moiety. Fourier-Transform Infrared (IR) Spectroscopy is a rapid and definitive technique for this purpose.[2][5]
Experimental Rationale: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific bond vibrations. Each functional group has a characteristic set of absorption frequencies, acting as a molecular fingerprint. For our target molecule, the N-H and C=O bonds of the carbamate are particularly diagnostic.
Expected Data: The IR spectrum will provide clear evidence for the carbamate and amine functionalities.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3350 cm⁻¹ | N-H Stretch | Secondary Amine (piperidine) & Carbamate N-H |
| 2850-2980 cm⁻¹ | C-H Stretch | Aliphatic (sp³ C-H) |
| ~1700 cm⁻¹ | C=O Stretch | Carbamate Carbonyl |
| ~1520 cm⁻¹ | N-H Bend | Carbamate N-H |
| ~1250 cm⁻¹ & ~1160 cm⁻¹ | C-O Stretch | Carbamate O-C(O)-N |
Table 2: Characteristic IR absorption frequencies for the target molecule.[6][7][8]
The strong carbonyl (C=O) absorption around 1700 cm⁻¹ is a crucial, high-confidence indicator of the carbamate group.[9]
Definitive Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of every atom in the molecule.[10][11] For a molecule with the complexity of an azaspirocycle, a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments is essential for an unambiguous assignment.
Analytical Strategy: The molecule possesses a plane of symmetry passing through the N6, C4 (spiro), and C9 atoms, assuming a stable chair conformation for the piperidine ring. This symmetry simplifies the spectra, as chemically equivalent nuclei will produce a single signal. We will analyze the spectra by predicting the number of unique signals, their chemical shifts (δ), their splitting patterns (multiplicity), and their relative integrations (for ¹H NMR).
¹H NMR Spectroscopy: The Proton Framework
The ¹H NMR spectrum maps the environment of each unique proton.
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| -C(CH₃)₃ | ~1.45 | Singlet (s) | 9H | Nine equivalent protons of the tert-butyl group. |
| H1, H3 | 1.60 - 1.80 | Multiplet (m) | 4H | Protons on the cyclobutane ring, equivalent by symmetry. |
| H2 | 1.80 - 2.00 | Multiplet (m) | 2H | Protons on the cyclobutane ring. |
| H5, H7 | 2.60 - 2.80 | Multiplet (m) | 4H | Protons adjacent to the piperidine nitrogen (N6). |
| H8 | 1.50 - 1.70 | Multiplet (m) | 2H | Protons on the piperidine ring. |
| H9 | 3.60 - 3.80 | Multiplet (m) | 1H | Proton on the carbon bearing the carbamate group. |
| N6-H | 1.90 - 2.50 | Broad Singlet (br s) | 1H | Secondary amine proton, often broad and may exchange. |
| N-H (carbamate) | 4.50 - 5.00 | Doublet (d) or br s | 1H | Carbamate proton, coupling to H9 may be observed. |
Table 3: Predicted ¹H NMR data. Chemical shifts are estimates based on similar structures.[12][13][14]
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule.
| Carbon(s) | Predicted δ (ppm) | Rationale |
| -C(CH₃)₃ | ~28.5 | tert-Butyl methyl carbons. |
| C2 | ~30-35 | Cyclobutane carbon. |
| C1, C3 | ~35-40 | Cyclobutane carbons, equivalent by symmetry. |
| C8 | ~40-45 | Piperidine carbon. |
| C4 (Spiro) | ~45-50 | Quaternary spiro-carbon, a key diagnostic signal. |
| C5, C7 | ~50-55 | Carbons adjacent to the piperidine nitrogen. |
| C9 | ~55-60 | Carbon bearing the carbamate group. |
| -C(CH₃)₃ | ~79.5 | Quaternary carbon of the tert-butyl group.[12] |
| C=O | ~155.5 | Carbamate carbonyl carbon.[12] |
Table 4: Predicted ¹³C NMR data based on symmetry and known values for similar functionalities.
2D NMR: Connecting the Dots
While 1D NMR provides a list of parts, 2D NMR experiments build the final picture by showing connectivity.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (i.e., are on adjacent carbons). We would expect to see correlations tracing the path around the piperidine ring (H5-H7-H8-H9) and the cyclobutane ring (H1-H2-H3), confirming the ring structures.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal directly to the carbon signal it is attached to. This provides definitive proof of which protons are on which carbons, resolving any ambiguity from overlapping 1D signals. For example, the proton signal at ~3.7 ppm would show a cross-peak with the carbon signal at ~57 ppm, confirming the C9-H9 assignment.
The Self-Validating Workflow: An Integrated Approach
This workflow is trustworthy because an incorrect structure would fail at multiple checkpoints. For instance, an isomer might have the same molecular formula (passing MS) but would exhibit a completely different set of signals and connectivities in its NMR spectra.
Exemplary Protocol: Synthesis of the Target Compound
A common and reliable method for installing a tert-butoxycarbonyl (Boc) protecting group onto an amine is via reaction with di-tert-butyl dicarbonate.[12][15]
Objective: To synthesize tert-butyl N-(6-azaspiro[3.5]nonan-9-yl)carbamate from its corresponding amine precursor.
Materials:
-
9-amino-6-azaspiro[3.5]nonane (1.0 mmol)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 9-amino-6-azaspiro[3.5]nonane (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (1.5 mmol) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 mmol) in DCM (2 mL) dropwise to the stirred reaction mixture over 10 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, dilute the reaction mixture with DCM (15 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel to yield the pure tert-butyl N-(6-azaspiro[3.5]nonan-9-yl)carbamate.
Conclusion
The structural elucidation of complex molecules like tert-butyl N-(6-azaspiro[3.5]nonan-9-yl)carbamate demands a rigorous, multi-faceted analytical approach. By systematically integrating data from mass spectrometry, infrared spectroscopy, and a suite of NMR experiments, researchers can achieve an unambiguous and self-validating structural assignment. This foundational characterization is a non-negotiable prerequisite for the advancement of such promising spirocyclic scaffolds in the drug discovery pipeline, ensuring that all subsequent biological and pharmacokinetic data is built upon a bedrock of confirmed molecular identity.
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